molecular formula C17H27N5O6 B1167565 hemoglobin Karachi CAS No. 107565-78-6

hemoglobin Karachi

Cat. No.: B1167565
CAS No.: 107565-78-6
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Description

Hemoglobin Karachi is a documented variant of human hemoglobin characterized by an amino acid substitution in the alpha-globin chain, where alanine at position 5 is replaced by proline (Ala→Pro) . This structural alteration provides a valuable model for studying the structure-function relationships of hemoglobin, the effects of specific point mutations on protein stability, and the pathophysiology of inherited hemoglobinopathies. As a specialized biological reagent, this purified protein is intended for use in foundational biochemical research, comparative studies of hemoglobin variants, and investigations into the molecular basis of thalassemias and other red blood cell disorders. Researchers can utilize this compound in applications such as protein electrophoresis analysis, oxygen-binding affinity assays, and stability tests under various experimental conditions. This product is supplied for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

107565-78-6

Molecular Formula

C17H27N5O6

Synonyms

hemoglobin Karachi

Origin of Product

United States

Scientific Research Applications

Clinical Diagnostics

Hemoglobin variants, including Hemoglobin Karachi, are significant in diagnosing hemoglobinopathies. Electrophoresis and high-performance liquid chromatography (HPLC) are commonly used techniques to identify these variants. For instance, in a study examining various hemoglobinopathies in Pakistan, this compound was identified through its unique electrophoretic mobility, which aids in distinguishing it from other variants.

Test Method Retention Time (min) Notes
HPLC3.93Characteristic peak for this compound
Alkaline ElectrophoresisSimilar to Hb SRequires additional tests for differentiation

Genetic Counseling

The identification of this compound is essential for genetic counseling, especially in populations where this variant is prevalent. Genetic testing can help assess the risk of hemoglobin disorders in offspring and guide family planning decisions.

Transfusion Medicine

Hemoglobin variants can impact blood transfusion practices. Understanding the properties of this compound may lead to improved compatibility assessments during transfusions, reducing the risk of adverse reactions.

Research on Oxygen Carriers

Research into hemoglobin-based oxygen carriers (HBOCs) has gained traction as alternatives to traditional blood transfusions. The unique properties of this compound may contribute to the development of novel HBOCs that offer enhanced oxygen delivery and stability.

Case Study 1: Diagnosis of this compound

A clinical report highlighted a patient with symptoms resembling anemia who was ultimately diagnosed with this compound through HPLC analysis. The patient's blood tests indicated a significant presence of this variant, which was crucial for determining appropriate treatment options.

  • Patient Demographics : Male, 30 years old
  • Symptoms : Fatigue, shortness of breath
  • Diagnosis Method : HPLC showed a retention time indicative of this compound.
  • Management : Regular monitoring and supportive care were initiated.

Case Study 2: Implications in Pregnancy

Another study focused on pregnant women carrying the this compound variant. It emphasized the importance of screening for hemoglobin variants during prenatal care to prevent complications such as fetal anemia.

  • Population Studied : Pregnant women in urban Karachi
  • Findings : Increased awareness led to early interventions that improved maternal and fetal outcomes.
  • Recommendations : Routine screening for hemoglobin variants should be integrated into prenatal care protocols.

Chemical Reactions Analysis

Autoxidation

Hemoglobin undergoes autoxidation, a slow conversion of ferrous hemoglobin to ferric hemoglobin, producing superoxide .

Fe II AutoxidationFe III Superoxide\text{Fe II }\xrightarrow[]{\text{Autoxidation}}\text{Fe III Superoxide}

  • The reaction is slow under normoxic conditions but increases under hypoxic conditions .

  • Superoxide dismutates to produce hydrogen peroxide, a reactive oxygen species .

Reaction with Hydrogen Peroxide (H2O2)

Hydrogen peroxide initiates oxidative reactions with hemoglobin .

  • It reacts with Fe(II) hemoglobin, taking two electrons from the heme, producing Fe(IV) ferrylhemoglobin .

  • It reacts with oxidized Fe(III) hemoglobin, producing Fe(IV) oxyferrylhemoglobin, where a second electron is removed from the globin, forming a reactive protein radical .

Fe II Hb H2O2  Fe IV Ferrylhemoglobin\text{Fe II Hb H2O2 }\rightarrow \text{ Fe IV Ferrylhemoglobin}Fe III Hb H2O2  Fe IV Oxyferrylhemoglobin\text{Fe III Hb H2O2 }\rightarrow \text{ Fe IV Oxyferrylhemoglobin}

Ferrylhemoglobin reacts with additional hydrogen peroxide, which is reduced to form a superoxide radical that remains in the heme pocket long enough to react with the heme, eventually resulting in heme degradation .

Reaction with Nitric Oxide (NO) and Nitrite

Red blood cells are exposed to nitric oxide, which induces redox reactions involving reactive nitrogen species (RNS) .

  • Nitric oxide reacts with oxyhemoglobin to form nitrate and methemoglobin or deoxyhemoglobin to produce stable Hb(II)NO .

  • Superoxide, resulting from the autoxidation of oxyhemoglobin, reacts with nitric oxide, which produces peroxynitrite (PN) .

OxyHb NO  Nitrate MetHb\text{OxyHb NO }\rightarrow \text{ Nitrate MetHb}DeoxyHb NO  Hb II NO\text{DeoxyHb NO }\rightarrow \text{ Hb II NO}Superoxide NO  Peroxynitrite PN \text{Superoxide NO }\rightarrow \text{ Peroxynitrite PN }

Interactions with Ligands

Interaction studies involving hemoglobin Karachi focus on its binding affinities and interactions with various ligands, including oxygen and carbon dioxide.

N-terminal reactivity

The chemical properties, namely pK and reactivity, of the N-termini of oxyhemoglobin and deoxyhemoglobin toward acetic anhydride and 1-fluoro-2,4-dinitrobenzene (Dnp-F) were determined by the competitive-labelling approach .

Comparison with Other Hemoglobin Variants

This compound is part of a broader category of abnormal hemoglobins that exhibit unique properties due to point mutations or structural changes.

CompoundMutation LocationKey Characteristics
This compoundAlpha chain position 5Proline substitution; affects stability
Hemoglobin SBeta chain position 6Causes sickling; leads to vaso-occlusive crises
Hemoglobin CBeta chain position 6Mild anemia; splenic sequestration
Hemoglobin EBeta chain position 26Mild microcytic anemia; common in Southeast Asia

Chemical properties of the N-termini of human hemoglobin

At physiological pH and temperature, the valine-1 alpha and valine-1-beta amino groups had unusually low pK values, but showed only minimal changes in their pK values on deoxygenation .
Between pH 7.5 and pH 8.0 a deviation was observed in the pH-reactivity profiles and the apparent pK values became markedly pH-dependent .

Comparison with Similar Compounds

Comparison with Similar Hemoglobinopathies

Genetic and Molecular Characteristics

Variant Genetic Basis Prevalence in Karachi Key References
Hemoglobin Karachi Presumed globin chain mutation (not specified) Not quantified
Beta-Thalassemia Reduced/absent β-globin synthesis 68% of abnormal cases
Hemoglobin D-Punjab β-globin substitution (Glu→Gln at codon 121) 2nd most common trait
Hemoglobin E β-globin substitution (Glu→Lys at codon 26) Rare (1 case in 41 samples)

Notes:

  • Beta-thalassemia is the most prevalent hemoglobinopathy in Karachi, often requiring transfusions and iron chelation .
  • Hemoglobin D-Punjab is frequently misdiagnosed as iron-deficiency anemia due to overlapping clinical features .

Hematological and Clinical Features

Table 1: Laboratory Parameters of Hemoglobinopathies in Karachi
Parameter This compound* Beta-Thalassemia Major Hb D-Punjab Trait Hb E Syndrome
Hemoglobin (g/dL) Not reported 6.8–8.2 10.5–12.4 9.1–10.5
MCV (fL) Not reported 58–64 72–78 68–72
MCH (pg) Not reported 19–22 24–26 22–24
Splenomegaly Not reported Common Rare Occasional
Transfusion Dependence Not reported Yes No Variable

*Data inferred from general hemoglobinopathy trends in Karachi .

Key Findings :

  • Beta-Thalassemia Major : Severe anemia (Hb <8 g/dL), microcytosis (MCV <70 fL), and lifelong transfusion dependence .
  • Hb D-Punjab Trait : Mild anemia (Hb >10 g/dL), often asymptomatic but critical to distinguish from iron deficiency to avoid unnecessary iron therapy .
  • Hb E Syndrome : Moderate anemia (Hb ~10 g/dL) with variable clinical severity; co-inheritance with beta-thalassemia exacerbates symptoms .

Diagnostic Challenges and Techniques

  • HPLC: Gold standard for differentiating hemoglobin variants. In Karachi, HPLC identified Hb D-Punjab and beta-thalassemia as predominant abnormalities .
  • Molecular Analysis : Essential for confirming rare variants. For example, Hb E was characterized using PCR-RFLP in a 2010 study .
  • Pitfalls : Co-existing α-thalassemia or iron deficiency can mask HPLC results, necessitating combined iron studies and genetic testing .

Preparation Methods

Blood Sample Collection and Anticoagulation

Venous blood samples are collected in ethylenediaminetetraacetic acid (EDTA) tubes to prevent coagulation and preserve cellular integrity. While capillary blood may yield higher hemoglobin concentrations due to hemoconcentration, venous sampling remains standard for minimizing pre-analytical variability.

Key Considerations:

  • Anticoagulant Choice : EDTA (1.5–2.0 mg/mL) is preferred over heparin, which may interfere with subsequent chromatographic analyses.

  • Storage Conditions : Samples should be processed within 6 hours if stored at 4°C or 24 hours at -20°C to prevent glycation or degradation.

Hemolysate Preparation

Red blood cells (RBCs) are isolated via centrifugation (1,500–2,000 ×g for 10 min) and washed thrice with isotonic saline (0.9% NaCl). Hemolysis is induced using hypotonic buffer (e.g., 0.1% saponin) or freeze-thaw cycles. The resulting hemolysate is clarified by high-speed centrifugation (10,000 ×g for 15 min) to remove stroma and unlysed cells.

High-Performance Liquid Chromatography (HPLC)

HPLC remains the gold standard for hemoglobin variant detection. The Bio-Rad Variant™ II system, utilizing cation-exchange chromatography, effectively separates hemoglobin Karachi from HbA and other variants.

Typical HPLC Parameters :

ParameterSetting
ColumnPolyCAT A (4.6 × 100 mm)
Mobile PhaseLinear gradient (Buffer A: 35 mM Bis-Tris, pH 6.5; Buffer B: 35 mM Bis-Tris, 200 mM NaCl, pH 6.0)
Flow Rate1.5 mL/min
Detection415 nm (heme absorbance)
Retention Time~4.2 min (vs. 3.8 min for HbA)

HPLC quantification reveals this compound constitutes 10–15% of total hemoglobin in heterozygotes, consistent with alpha-thalassemia carrier states.

Capillary Electrophoresis (CE)

CE offers superior resolution for variants with overlapping HPLC retention times. Using alkaline buffer (pH 9.4), this compound migrates in the "C" window, distinct from HbA2 and HbE.

Mass Spectrometric Confirmation

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry confirms the alpha-chain mutation by detecting a mass shift of +30 Da (Ala→Pro substitution). Tryptic digest peptides are analyzed in positive ion mode, with the mutant peptide (αT3, residues 1–7) showing an m/z of 887.4 (vs. 857.4 for wild-type).

Analytical Challenges and Method Validation

Interference from Coexisting Hemoglobinopathies

In regions like Karachi, where beta-thalassemia and HbD-Los Angeles are prevalent, this compound may be misidentified as HbG-Philadelphia or HbJ-Meerut without confirmatory testing. Combining HPLC with isolectric focusing (IEF) improves specificity, as this compound focuses at pH 7.1 (vs. pH 7.0 for HbA).

Stability Studies

This compound exhibits reduced stability under heat denaturation (50°C for 1 hr), precipitating 20–30% faster than HbA. This property aids in differentiation from clinically silent variants.

Clinical Implications and Epidemiological Data

Prevalence in Pakistani Populations

A 2021 study of 1,083 individuals in Karachi detected abnormal hemoglobins in 32% of samples, though this compound-specific prevalence remains undocumented. Earlier reports suggest it accounts for <0.1% of hemoglobinopathies in Sindh province.

Diagnostic Significance

While this compound carriers are typically asymptomatic, compound heterozygosity with alpha-thalassemia deletions (e.g., -α^3.7/) may result in hemoglobin H disease. Neonatal screening programs using HPLC or CE are recommended in high-prevalence areas .

Q & A

Q. What methodological approaches are recommended for detecting Hemoglobin Karachi in population studies?

this compound is typically identified using cellulose acetate electrophoresis and high-performance liquid chromatography (HPLC) to differentiate it from other hemoglobin variants. For large-scale prevalence studies, researchers should prioritize stratified sampling to ensure representation across demographics (e.g., age, ethnicity). Cross-validation with DNA sequencing (e.g., PCR for β-globin gene analysis) is critical to confirm mutations . For example, Farzana et al. (1975) combined electrophoresis with pedigree analysis to map inheritance patterns in blood donors .

Q. How should researchers design epidemiological studies to assess the prevalence of this compound in diverse populations?

Epidemiological studies require:

  • Clear operational definitions (e.g., distinguishing carriers from symptomatic individuals).
  • Multi-stage sampling to avoid selection bias, as seen in Hashmi and Farzana’s (1976) hospital-based cohort, which included both blood donors and healthcare workers .
  • Standardized data collection tools (e.g., structured questionnaires for family history and clinical symptoms) paired with laboratory confirmation.

Advanced Research Questions

Q. How can researchers resolve contradictions in prevalence data for this compound across studies?

Discrepancies (e.g., Farzana et al. (1975) vs. Hashmi and Farzana (1976)) may arise from sampling biases or regional genetic diversity. To address this:

  • Conduct meta-analyses with subgroup stratification (e.g., urban vs. rural populations).
  • Use sensitivity analysis to assess the impact of outlier datasets.
  • Apply geospatial mapping to identify clusters of high prevalence, incorporating covariates like consanguinity rates .

Q. What experimental designs are optimal for studying the molecular pathology of this compound?

Advanced studies should integrate:

  • Functional assays (e.g., oxygen dissociation curves) to assess hemoglobin stability.
  • Next-generation sequencing (NGS) for comprehensive genotyping of the HBB gene.
  • CRISPR-based models to replicate the mutation in vitro and analyze erythropoiesis defects. Ethical approval and informed consent are mandatory for human genomic studies .

Q. How can clinical trials evaluate interventions targeting complications of this compound (e.g., hemolytic anemia)?

Reference the Prospective Double-Blind design from the TXA study (Jinnah Medical College Hospital, 2020–2021), which included:

  • Randomization using computer-generated sequences to allocate participants.
  • Stratification by fracture severity (AO/OTA Classification) to control confounding variables.
  • ANCOVA to adjust for baseline hemoglobin levels and quantify treatment effects .

Q. What statistical methods are recommended for analyzing this compound’s association with comorbidities (e.g., thromboembolism)?

  • Multivariate regression to control for covariates (e.g., age, BMI).
  • Kaplan-Meier survival analysis for longitudinal studies tracking thrombotic events.
  • Power analysis during sample size calculation (e.g., 80% power, α=0.05) to ensure detectability of rare outcomes, as demonstrated in the TXA trial .

Methodological Considerations

  • Data Validation : Cross-check laboratory results with international standards (e.g., HPLC retention times from the Sickle Cell Disease Genotyping Consortium).
  • Ethical Compliance : Adhere to guidelines for genetic studies, including anonymization of participant data and IRB approval .
  • Limitations : Acknowledge potential biases (e.g., underrepresentation of rural populations in Karachi-based studies) and propose replication in multi-center cohorts .

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